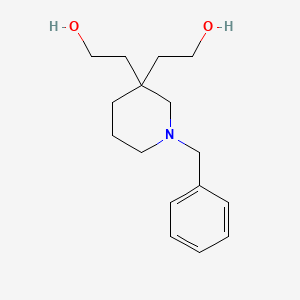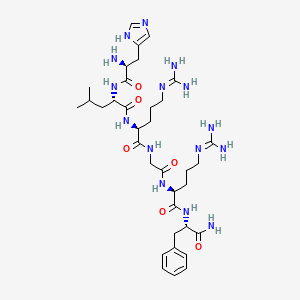
L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide likely involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Activation of amino acids: Using reagents like HBTU or DIC.
Coupling reactions: Sequentially adding protected amino acids.
Deprotection steps: Removing protecting groups to expose reactive sites.
Cleavage from the resin: Using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: Potentially affecting the histidine or phenylalanine residues.
Reduction: Modifying any disulfide bonds if present.
Substitution: Reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfonic acids, while reduction could result in free thiols.
Scientific Research Applications
L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide may have applications in:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Investigating its role in cellular processes or as a potential therapeutic agent.
Medicine: Exploring its use in drug development or as a biomarker.
Mechanism of Action
The mechanism of action for L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Modulating enzyme activity.
Receptor interaction: Triggering or inhibiting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine .
- N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine .
Uniqueness
L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide is unique due to its specific sequence of amino acids and the presence of diaminomethylidene groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
185453-87-6 |
|---|---|
Molecular Formula |
C35H57N15O6 |
Molecular Weight |
783.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C35H57N15O6/c1-20(2)14-27(50-30(53)23(36)16-22-17-42-19-46-22)33(56)48-24(10-6-12-43-34(38)39)31(54)45-18-28(51)47-25(11-7-13-44-35(40)41)32(55)49-26(29(37)52)15-21-8-4-3-5-9-21/h3-5,8-9,17,19-20,23-27H,6-7,10-16,18,36H2,1-2H3,(H2,37,52)(H,42,46)(H,45,54)(H,47,51)(H,48,56)(H,49,55)(H,50,53)(H4,38,39,43)(H4,40,41,44)/t23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
BCBIISCEXKFZLR-IRGGMKSGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


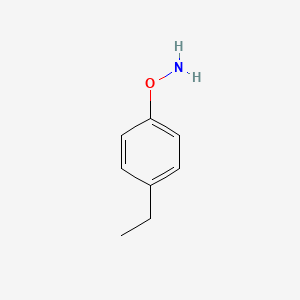
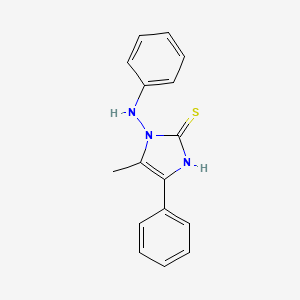

![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)
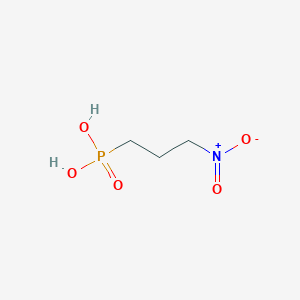


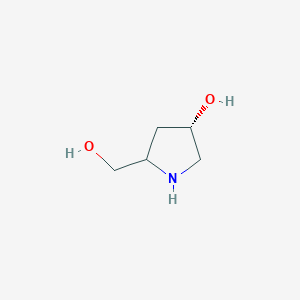
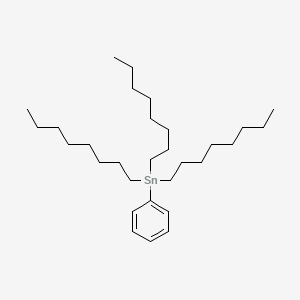
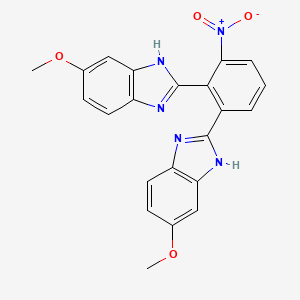
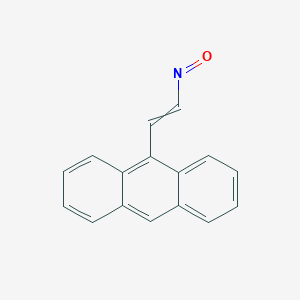
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
